molecular formula C14H16N2O2 B2610353 2-Methoxy-6-{[(5-methyl-2-pyridinyl)amino]methyl}benzenol CAS No. 882073-37-2

2-Methoxy-6-{[(5-methyl-2-pyridinyl)amino]methyl}benzenol

Cat. No.: B2610353
CAS No.: 882073-37-2
M. Wt: 244.294
InChI Key: RJUJGDVUIMLRKF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Methoxy-6-{[(5-methyl-2-pyridinyl)amino]methyl}benzenol typically involves several steps, including the formation of the pyridinyl group and its subsequent attachment to the benzenol structure. The specific synthetic routes and reaction conditions can vary, but common methods include:

Chemical Reactions Analysis

2-Methoxy-6-{[(5-methyl-2-pyridinyl)amino]methyl}benzenol undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

2-Methoxy-6-{[(5-methyl-2-pyridinyl)amino]methyl}benzenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methoxy-6-{[(5-methyl-2-pyridinyl)amino]methyl}benzenol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-Methoxy-6-{[(5-methyl-2-pyridinyl)amino]methyl}benzenol can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-methoxy-6-[[(5-methylpyridin-2-yl)amino]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-10-6-7-13(15-8-10)16-9-11-4-3-5-12(18-2)14(11)17/h3-8,17H,9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUJGDVUIMLRKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NCC2=C(C(=CC=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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